molecular formula C12H17ClN2O2S B3003972 [1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine CAS No. 1285384-83-9

[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine

Cat. No.: B3003972
CAS No.: 1285384-83-9
M. Wt: 288.79
InChI Key: OSIKGUZZRPBKQZ-UHFFFAOYSA-N
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Description

[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is not fully characterized in the available literature, its core structure, which features a piperidine ring substituted with both a benzenesulfonamide and a methanamine group, is a significant pharmacophore in drug discovery. Benzenesulfonamide derivatives of piperidine are known to be investigated for their potential as inhibitors of various biological targets . For instance, structurally similar 1-sulfonyl-piperidine derivatives have been explored for their inhibitory activity on enzymes like 11β-hydroxysteroid dehydrogenase, a target for metabolic diseases such as type 2 diabetes . Furthermore, related chemical scaffolds incorporating piperidine and arylsulfonamide groups are being studied in neuroscientific research, including as ligands for GPCRs like the 5-HT7 receptor, which is a potential target for neuropsychiatric disorders . The presence of the 3-chlorobenzenesulfonyl moiety and the methanamine side chain provides handles for further chemical modification, making this compound a valuable building block for constructing libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new chemical space in the development of potential therapeutic agents. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(3-chlorophenyl)sulfonylpiperidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c13-10-4-3-6-12(8-10)18(16,17)15-7-2-1-5-11(15)9-14/h3-4,6,8,11H,1-2,5,7,9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIKGUZZRPBKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing .

Mechanism of Action

The mechanism of action of [1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups : The 3-chlorobenzenesulfonyl group in the target compound enhances electrophilicity compared to the 3-chlorophenyl group in [2-(3-chlorophenyl)-1-methylpiperidin-3-yl]methanamine . This may increase reactivity in nucleophilic substitution or metal coordination.

Pharmacological Relevance

  • The unsubstituted (RS)-(Piperidin-2-yl)methanamine is an impurity in Flecainide Acetate, a Class IC antiarrhythmic drug . The sulfonyl group in the target compound could modulate cardiac sodium channel interactions, altering pharmacokinetics.

Coordination Chemistry

  • Schiff base ligands derived from piperidine methanamines (e.g., N-1-(1H-pyrrol-2-yl)ethylidenemethanamine) form stable copper(II) complexes with distorted square-planar geometries . The sulfonyl group in the target compound may alter ligand denticity or metal-binding efficiency.

Biological Activity

[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine, a compound characterized by its unique piperidine structure and sulfonyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its receptor interactions, enzyme inhibition, and therapeutic implications.

1. Receptor Interactions

Recent studies have highlighted the compound's affinity for various receptors, particularly its role as an antagonist for the α2A adrenergic receptor (α2A-AR) and 5-HT7 serotonin receptor (5-HT7R). These interactions suggest potential applications in treating mood disorders and other psychiatric conditions.

  • Affinity Studies : The compound demonstrated a moderate to high affinity for α2A-AR with Ki values ranging from 80 to 1194 nM and for 5-HT7R with Ki values between 30 and 727 nM .

2. Enzyme Inhibition

In addition to receptor binding, this compound acts as a monoamine oxidase B (MAO-B) inhibitor. This property is significant for its potential use in neurodegenerative diseases like Parkinson's disease.

  • Inhibition Potency : The compound exhibited IC50 values indicating moderate to high inhibitory effects on MAO-B, with specific interactions noted in the enzyme's active site that stabilize the binding .

In Vitro Studies

In vitro experiments have been conducted to assess the compound's biological activity against various cell lines and receptors:

  • Antidepressant-like Effects : In forced swim tests using Albino Swiss mice, compounds similar to this compound showed significant antidepressant-like properties without affecting locomotor activity at lower doses (1 mg/kg) compared to standard antidepressants like mirtazapine .

Table 1: Summary of Biological Activities

Activity TypeTargetAffinity/IC50Reference
Receptor Antagonismα2A AdrenergicKi: 80 - 1194 nM
5-HT7 SerotoninKi: 30 - 727 nM
Enzyme InhibitionMAO-BIC50: Moderate
Antidepressant-likeBehavioral ModelEffective at low doses

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Case Study on Antidepressant Activity : A study demonstrated that compounds with similar structures to this compound exhibited significant antidepressant-like effects in animal models, suggesting a viable pathway for developing new antidepressants .
  • Neuroprotective Effects : Research indicated that MAO-B inhibition by this compound could provide neuroprotective benefits in models of neurodegeneration, aligning with findings on other MAO-B inhibitors used in clinical settings .

Q & A

Q. What synthetic strategies are recommended for [1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis is typical: (1) sulfonylation of piperidin-2-ylmethanamine with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst), followed by (2) purification via column chromatography. Optimization includes:
  • Temperature : 0–5°C during sulfonylation to minimize side reactions .
  • Solvent : Dichloromethane or THF for improved solubility of intermediates.
  • Catalyst : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Post-synthesis, monitor yield via HPLC (C18 column, methanol/water gradient) .

Q. How should researchers purify and characterize this compound to confirm structural integrity?

  • Methodological Answer :
  • Purification : Use reverse-phase HPLC (65:35 methanol/buffer, pH 4.6 sodium acetate) to isolate the product .
  • Characterization :
  • NMR : Compare ¹H/¹³C spectra with analogs (e.g., 1-(4,5,6-trimethylpyridin-3-yl)methanamine ). Key peaks: δ 2.8–3.2 ppm (piperidine CH₂), 7.4–8.1 ppm (aromatic protons).
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~329).
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer :
  • HPLC-UV : Monitor degradation under accelerated conditions (40°C/75% RH) using a C18 column and 0.1% TFA in mobile phase .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C expected for sulfonamides).
  • pH Stability : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (85:15) and 0.1% diethylamine. Compare retention times with racemic standards .
  • Kinetic Resolution : Employ lipase-mediated acetylation in organic solvents (e.g., Candida antarctica lipase B) to separate enantiomers .

Q. What computational approaches predict the biological target interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of dopamine D3 receptors (PDB: 3PBL) to model binding. Focus on the sulfonyl group’s interaction with Lys168 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy.

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Replace the 3-chlorobenzenesulfonyl group with 4-fluoro or methylsulfonyl variants (see for pyrazine-based analogs).
  • Bioassays : Test analogs in in vitro receptor binding assays (e.g., D2/D3 dopamine receptors). Use ANOVA to compare IC₅₀ values (α = 0.05) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors for sulfonylation to enhance reproducibility. Monitor pressure (10–15 psi) and residence time (30 min) .
  • In-line Analytics : Use FTIR probes to track reaction progress and detect byproducts.

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